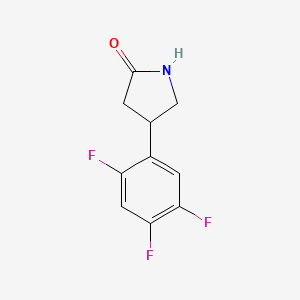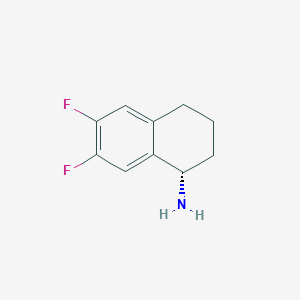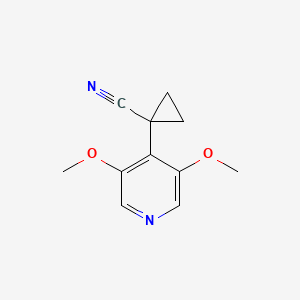
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-ol with an appropriate amino alcohol under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Pyridin-4-ol: Another isomer with the hydroxyl group at the 4-position.
Pyridin-3-amine: Similar but lacks the hydroxyl group.
Uniqueness
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-10)7-6(11)2-1-3-9-7/h1-3,5,10-11H,4,8H2/t5-/m1/s1 |
Clé InChI |
CTKMWTAIOQXIGN-RXMQYKEDSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)[C@@H](CO)N)O |
SMILES canonique |
C1=CC(=C(N=C1)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)



![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)

![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)

![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)


